6-(3,5-Difluorophenyl)-6-oxohexanoic acid
Description
Contextualization of Aryl-Oxohexanoic Acids in Contemporary Organic Chemistry
Aryl-oxohexanoic acids represent a significant class of compounds in organic chemistry, primarily due to their utility as versatile building blocks in the synthesis of more complex molecules. The general structure, featuring a flexible hexanoic acid chain and a rigid aryl group, provides a scaffold that can be readily modified. Research has demonstrated the synthesis of various 6-aryl-4-oxohexanoic acids through methods like the condensation of an appropriate aldehyde with levulinic acid. nih.govresearchgate.net These compounds and their derivatives have been investigated for their potential biological activities, including anti-inflammatory properties. nih.govresearchgate.net The aryl group can be tailored to modulate the compound's biological and physical characteristics, making this class of molecules a fertile ground for drug discovery and development.
Significance of 6-(3,5-Difluorophenyl)-6-oxohexanoic Acid within the Keto-Carboxylic Acid Class
Within the broader class of keto-carboxylic acids, this compound holds particular significance due to its unique difluorinated phenyl ring. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets. The 3,5-difluoro substitution pattern, in particular, can alter the molecule's acidity, conformation, and electronic distribution. Keto-carboxylic acids, in general, are recognized for their diverse reactivity, with the keto and carboxylic acid groups capable of participating in a wide array of chemical transformations. mdpi.com This dual functionality allows them to serve as precursors for the synthesis of heterocyclic compounds, amino acids, and other valuable chemical entities.
Overview of Principal Academic Research Domains for Keto-Carboxylic Acid Compounds
The unique structural features of keto-carboxylic acids make them valuable in several key areas of academic and industrial research:
Pharmaceutical Synthesis: Keto acids are crucial intermediates in the production of a wide range of pharmaceuticals. mdpi.com Their ability to undergo reactions at both the keto and carboxylic acid moieties allows for the construction of complex molecular architectures found in many active pharmaceutical ingredients.
Green Chemistry and Biomass Conversion: There is growing interest in the synthesis of keto acids from renewable resources. mdpi.com As platform molecules derived from biomass, they offer a more sustainable alternative to petroleum-based starting materials for the chemical industry.
Metabolic and Biochemical Studies: Keto acids are key metabolites in various biochemical pathways. Studying synthetic keto acids can provide insights into metabolic processes and the function of related enzymes.
Materials Science: The functional groups of keto-carboxylic acids can be exploited in the synthesis of novel polymers and functional materials. Their ability to form esters, amides, and other derivatives allows for the creation of materials with tailored properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(3,5-difluorophenyl)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c13-9-5-8(6-10(14)7-9)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRSZBJFIFKPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645308 | |
| Record name | 6-(3,5-Difluorophenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871127-79-6 | |
| Record name | 3,5-Difluoro-ε-oxobenzenehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871127-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3,5-Difluorophenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 6 3,5 Difluorophenyl 6 Oxohexanoic Acid
Established and Proposed Synthetic Routes to 6-(3,5-Difluorophenyl)-6-oxohexanoic Acid
The synthesis of this compound can be approached through several strategic pathways, including classical electrophilic aromatic substitution, multi-step sequences involving precursor molecules, and modern biocatalytic methods that have been applied to similar structures.
Friedel-Crafts Acylation Approaches for Aryl-Oxohexanoic Acid Synthesis
A primary and direct method for the synthesis of 6-aryl-6-oxohexanoic acids is the Friedel-Crafts acylation. sigmaaldrich.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.com For the synthesis of this compound, this would entail the reaction of 1,3-difluorobenzene (B1663923) with a derivative of adipic acid, such as adipic anhydride or adipoyl chloride.
The reaction mechanism commences with the formation of a complex between the Lewis acid (e.g., aluminum chloride, AlCl₃) and the acylating agent. This is followed by the generation of a highly electrophilic acylium ion. The acylium ion then attacks the electron-rich aromatic ring of 1,3-difluorobenzene to form a resonance-stabilized carbocation intermediate, which subsequently loses a proton to restore aromaticity and yield the final product.
While Friedel-Crafts acylation is a powerful tool, the deactivating effect of the two fluorine atoms on the benzene (B151609) ring can make the reaction more challenging compared to acylation of more electron-rich aromatic compounds. However, the reaction is still feasible, and various catalytic systems have been developed to facilitate the acylation of deactivated arenes. chemistryjournals.net
Table 1: Proposed Friedel-Crafts Acylation for the Synthesis of this compound
| Reactants | Catalyst | Solvent | Product |
| 1,3-Difluorobenzene and Adipic Anhydride | Aluminum Chloride (AlCl₃) | Dichloromethane or Nitrobenzene | This compound |
| 1,3-Difluorobenzene and Adipoyl Chloride | Iron(III) Chloride (FeCl₃) | 1,2-Dichloroethane | This compound |
Multi-Step Organic Synthesis Strategies Involving Precursors
An alternative to the direct Friedel-Crafts acylation is a multi-step approach that involves the synthesis and subsequent modification of precursor molecules. One such strategy is analogous to the synthesis of 6-aryl-4-oxohexanoic acids. nih.govbenthamdirect.com This method involves the condensation of an appropriate aromatic aldehyde with levulinic acid, followed by reduction.
Adapting this for the synthesis of this compound would likely involve a different set of starting materials but a similar strategic approach. For instance, a Grignard reagent prepared from a suitable difluorobromobenzene derivative could react with a protected derivative of adipic acid to form the carbon-carbon bond, followed by deprotection and oxidation to yield the target keto acid.
Another plausible multi-step route could involve the palladium-catalyzed cross-coupling of a difluorophenylboronic acid with a suitable halo-oxohexanoic acid derivative. These multi-step strategies, while potentially longer, can offer greater control over regioselectivity and functional group compatibility.
Biocatalytic and Enzymatic Synthesis of Related Oxohexanoic Acid Scaffolds
While specific biocatalytic routes to this compound are not yet established, the enzymatic synthesis of related oxohexanoic acid scaffolds has been demonstrated, offering a green and sustainable alternative to traditional chemical methods. For example, the conversion of fatty acids to α-ketoacids has been achieved using a biocatalytic oxidative cascade. nih.gov
Furthermore, alcohol dehydrogenases have been employed for the conversion of 6-hydroxyhexanoic acid to 6-oxohexanoic acid. nih.gov The application of engineered enzymes could potentially be extended to accommodate substituted aromatic substrates, paving the way for a future biocatalytic synthesis of this compound. The use of whole-cell biocatalysts for ketone reductions also highlights the potential for enzymatic processes in the synthesis of chiral alcohols derived from keto acids. psu.edu
Comprehensive Analysis of Chemical Reactions of this compound
The chemical reactivity of this compound is largely dictated by its two primary functional groups: the keto moiety and the carboxylic acid. The following sections focus on the transformations of the keto group.
Oxidation Reactions of the Keto Moiety
Ketones are generally resistant to oxidation under mild conditions. libretexts.org However, they can be oxidized under more forcing conditions or by specific reagents. A synthetically useful oxidation of ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester. wikipedia.orgorganic-chemistry.org In the case of this compound, treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), would be expected to yield an ester. pearson.com
The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that is better able to stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org For this compound, the competition is between the difluorophenyl group and the alkyl chain of the hexanoic acid. Given that aryl groups have a higher migratory aptitude than primary alkyl groups, the 3,5-difluorophenyl group would be expected to migrate, leading to the formation of a phenyl ester derivative.
Reduction Reactions of the Keto Moiety
The keto group of this compound can undergo reduction to either a secondary alcohol or be completely deoxygenated to a methylene (B1212753) group, depending on the reducing agent and reaction conditions. ncert.nic.in
Reduction to a Secondary Alcohol:
The reduction of the ketone to a secondary alcohol can be readily achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). fiveable.me These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel can also effect this transformation. organic-chemistry.org
Table 2: Proposed Reduction of this compound to the Corresponding Alcohol
| Starting Material | Reducing Agent | Solvent | Product |
| This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 6-(3,5-Difluorophenyl)-6-hydroxyhexanoic acid |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran | 6-(3,5-Difluorophenyl)-hexane-1,6-diol (reduction of both keto and carboxylic acid groups) |
| This compound | H₂/Palladium on Carbon | Ethanol | 6-(3,5-Difluorophenyl)-6-hydroxyhexanoic acid |
Reduction to a Methylene Group (Deoxygenation):
Complete reduction of the keto group to a methylene (CH₂) group can be accomplished through several classical methods, including the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). ncert.nic.in These reactions are particularly useful for synthesizing alkyl-substituted aromatic compounds from their corresponding aryl ketones. The reduction of benzylic ketones to the corresponding alkanes can also be achieved by catalytic hydrogenation under acidic conditions. stackexchange.com
Electrophilic and Nucleophilic Substitution Reactions on the Difluorophenyl Moiety
The reactivity of the 3,5-difluorophenyl group in this compound towards substitution reactions is dictated by the powerful electronic effects of its substituents. The two fluorine atoms and the aroyl ketone group significantly influence the electron density of the aromatic ring, thereby determining its susceptibility to attack by either electrophiles or nucleophiles.
Electrophilic Aromatic Substitution (SEAr)
The benzene ring in this molecule is strongly deactivated towards electrophilic aromatic substitution. wikipedia.orgstudymind.co.uk This deactivation stems from the potent electron-withdrawing nature of the C6-keto group, which pulls electron density from the ring through both inductive and resonance effects. wikipedia.org The two fluorine atoms also withdraw electron density via a strong inductive effect, further reducing the ring's nucleophilicity. libretexts.org
The directing effects of the substituents are conflicting. The aroyl group is a strong meta-director, guiding incoming electrophiles to the C4 and C6 positions (relative to the keto-acid chain). wikipedia.orglibretexts.org Conversely, the fluorine atoms are ortho, para-directors, directing electrophiles to the C2, C4, and C6 positions. While the directing effects converge at the C4 and C6 positions, the profound deactivation of the ring means that electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are highly unlikely to occur under standard conditions. wikipedia.orgmasterorganicchemistry.com Forcing conditions, such as high temperatures and highly concentrated acids, would be required, likely leading to low yields and potential side reactions. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr)
In contrast to its inertness toward electrophiles, the difluorophenyl ring is activated for nucleophilic aromatic substitution (SNAr). beilstein-journals.org This activation is a direct consequence of the electron-withdrawing keto group, which sufficiently lowers the electron density of the ring to permit attack by strong nucleophiles. beilstein-journals.org In this mechanism, one of the fluorine atoms acts as a leaving group. The presence of strong electron-withdrawing groups on an aromatic ring facilitates the reaction. nih.gov
The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring.
Common nucleophiles that can participate in SNAr reactions with activated aryl fluorides include alkoxides, thiolates, and amines. beilstein-journals.orgnih.gov For this compound, a reaction with a nucleophile such as sodium methoxide (B1231860) (NaOCH₃) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures would be expected to yield 6-(3-fluoro-5-methoxyphenyl)-6-oxohexanoic acid.
Table 1: Predicted Aromatic Substitution Reactions and Outcomes
| Reaction Type | Reagents | Expected Outcome | Rationale |
| Electrophilic Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Reaction is highly disfavored | The acyl group strongly deactivates the ring, making it resistant to electrophilic attack. wikipedia.orgstudymind.co.uk |
| Nucleophilic Substitution | Sodium Methoxide (NaOCH₃) in DMF | Substitution of one fluorine atom | The electron-withdrawing keto group activates the ring for SNAr, with fluorine acting as a good leaving group. beilstein-journals.orgnih.gov |
| Nucleophilic Substitution | Morpholine in DMSO | Substitution of one fluorine atom | Nitrogen nucleophiles can displace activated aryl fluorides, typically requiring heat. nih.govresearchgate.net |
Derivatization Reactions of the Carboxylic Acid Functionality
The terminal carboxylic acid group of this compound is a versatile handle for a wide array of chemical modifications, most notably the formation of esters and amides. These transformations are fundamental in organic synthesis for altering the compound's physicochemical properties.
Esterification
The conversion of the carboxylic acid to an ester can be readily achieved through several standard protocols. The most direct method is the Fischer esterification, which involves reacting the acid with an excess of an alcohol (e.g., methanol, ethanol) under acidic catalysis, typically with a strong mineral acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comresearchgate.net The reaction is an equilibrium process, and the use of the alcohol as the solvent helps to drive the reaction toward the ester product. masterorganicchemistry.com
Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents can be employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid to facilitate attack by an alcohol. researchgate.net Another approach involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester. nih.gov
Table 2: Representative Esterification Reactions
| Reagent (Alcohol) | Coupling Agent / Catalyst | Expected Product |
| Methanol | Sulfuric Acid (H₂SO₄) | Methyl 6-(3,5-difluorophenyl)-6-oxohexanoate |
| Ethanol | Tosic Acid (TsOH) | Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate |
| Benzyl alcohol | DCC / DMAP | Benzyl 6-(3,5-difluorophenyl)-6-oxohexanoate |
Amidation
The synthesis of amides from this compound involves its reaction with a primary or secondary amine. Direct condensation of a carboxylic acid and an amine requires very high temperatures and is generally inefficient. Therefore, the reaction is almost always mediated by a coupling agent that activates the carboxylic acid. nih.govresearchgate.net
A wide variety of modern coupling reagents are available for this purpose, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and EDC. researchgate.netresearchgate.net These reagents react with the carboxylic acid to form a highly reactive activated intermediate in situ. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond under mild conditions and typically in high yields. researchgate.net The choice of coupling agent and reaction conditions can be tailored to the specific amine being used.
Table 3: Representative Amidation Reactions
| Reagent (Amine) | Coupling Agent | Expected Product |
| Aniline | HATU | N-phenyl-6-(3,5-difluorophenyl)-6-oxohexanamide |
| Benzylamine | EDC / HOBt | N-benzyl-6-(3,5-difluorophenyl)-6-oxohexanamide |
| Morpholine | HBTU | 4-(6-(3,5-difluorophenyl)-6-oxohexanoyl)morpholine |
Structure Reactivity Relationship Studies for 6 3,5 Difluorophenyl 6 Oxohexanoic Acid Analogs
Influence of Aromatic Ring Substituents on Chemical Reactivity and Synthetic Outcomes
The nature and position of substituents on the phenyl ring profoundly alter the electronic environment of the entire molecule, directly impacting the reactivity of the adjacent benzylic keto group and, to a lesser extent, the distal carboxylic acid.
Impact of Fluorine Substitution Pattern and Position (e.g., 3,5-difluoro vs. other fluoro-isomers)
The 3,5-difluoro substitution pattern on the phenyl ring of the parent compound is a critical determinant of its reactivity. Fluorine is the most electronegative element, and its primary influence on an aromatic ring is a strong electron-withdrawing inductive effect (-I). beilstein-journals.orgnih.gov In the 3,5- (meta) positioning, the inductive effects of the two fluorine atoms are additive and pronounced, significantly lowering the electron density of the aromatic ring. This electronic pull is relayed to the attached carbonyl group, making the carbonyl carbon substantially more electrophilic and thus more susceptible to nucleophilic attack compared to a non-substituted analog.
If the fluorine atoms were positioned differently, the reactivity would be altered due to the influence of the resonance effect (+R). For instance, in a 2,4-difluoro (ortho, para) isomer, the lone pairs of the fluorine atoms could participate in p-π conjugation, donating electron density back into the ring. libretexts.org While the inductive effect of fluorine still dominates, this resonance donation would slightly counteract the electron withdrawal at the ortho and para positions, rendering the carbonyl carbon in a 4-fluoro analog less electrophilic than in a 3-fluoro analog. Therefore, the 3,5-difluoro pattern maximizes the electron-withdrawing character and enhances the reactivity of the keto group toward nucleophiles.
Electronic Effects of Halogen Substituents on Reaction Pathways
Halogen substituents exhibit a dual electronic nature: a powerful, distance-dependent inductive effect (-I) and a weaker, position-dependent resonance effect (+R). libretexts.org
Inductive Effect (-I): Due to their high electronegativity, all halogens pull electron density from the aromatic ring through the sigma bond framework. numberanalytics.com This effect deactivates the ring toward electrophilic aromatic substitution by making it less nucleophilic. libretexts.orglumenlearning.com However, this same effect makes the benzylic carbonyl carbon more electron-deficient and thus more reactive toward nucleophiles. The strength of the inductive effect decreases down the group: F > Cl > Br > I. libretexts.org
Resonance Effect (+R): The lone pair electrons on the halogen atom can be delocalized into the aromatic π-system. libretexts.org This effect donates electron density to the ring, primarily at the ortho and para positions, and can stabilize carbocation intermediates formed during electrophilic substitution. libretexts.org
Comparative Reactivity with Other Aryl-Substituted Oxohexanoic Acid Analogs (e.g., dimethoxy, chloro, iodo derivatives)
The reactivity of 6-aryl-6-oxohexanoic acid analogs varies significantly with the electronic properties of the aryl substituent. A comparison between difluoro, dimethoxy, chloro, and iodo derivatives highlights this dependence. The primary sites of reactivity influenced by these substituents are the electrophilic carbonyl carbon and the acidic proton of the carboxylic acid.
Electron-withdrawing groups (EWGs) like halogens increase the partial positive charge on the carbonyl carbon, enhancing its reactivity toward nucleophiles. They also stabilize the carboxylate anion through induction, increasing the acidity (lowering the pKa) of the carboxylic acid. Conversely, electron-donating groups (EDGs) like dimethoxy decrease carbonyl electrophilicity and reduce acidity.
The table below summarizes the expected trends in reactivity based on the electronic effects of different substituents.
| Substituent (at 3,5-positions) | Primary Electronic Effect | Effect on Carbonyl Reactivity (Electrophilicity) | Effect on Carboxylic Acid Acidity |
|---|---|---|---|
| 3,5-Difluoro | Strongly electron-withdrawing (-I) | Strongly Increased | Strongly Increased |
| 3,5-Dichloro | Moderately electron-withdrawing (-I > +R) | Increased | Increased |
| 3,5-Diiodo | Weakly electron-withdrawing (-I > +R) | Slightly Increased | Slightly Increased |
| 3,5-Dimethoxy | Strongly electron-donating (+R > -I) | Strongly Decreased | Decreased |
The reactivity order for nucleophilic attack at the carbonyl carbon is predicted to be: 3,5-Difluoro > 3,5-Dichloro > 3,5-Diiodo > 3,5-Dimethoxy .
Structural Modifications of the Hexanoic Acid Backbone and Their Chemical Consequences
Alterations to the aliphatic chain, including its length, the position of the keto group, and the introduction of other functional groups, can lead to significant changes in molecular reactivity and the favorability of certain reaction pathways.
Effects of Varying Aliphatic Chain Length and Keto Group Position in Related Compounds
The hexanoic acid backbone provides significant conformational flexibility. The spatial relationship between the terminal carboxylic acid and the keto group at the 6-position (a δ-keto acid) is a key determinant of its chemical behavior. This specific arrangement allows the molecule to potentially adopt a conformation where the two functional groups can interact, leading to intramolecular reactions. For instance, intramolecular nucleophilic attack of the carboxylate oxygen on the keto-carbon can lead to the formation of a cyclic lactol, a reaction that is common for γ- and δ-keto acids. The formation of lactone derivatives has been observed as a by-product in reactions of similar 6-aryl-4-oxohexanoic acids. nih.govresearchgate.net
Modifying the chain length or keto position would have predictable consequences:
Shortening the chain to form a β-keto acid analog would make the compound susceptible to decarboxylation upon heating, a classic reaction of β-keto acids.
Positioning the keto group at C-4 or C-5 would create γ- and δ-keto acids, which are well-known to exist in equilibrium with stable five- and six-membered cyclic hemiacetal (lactol) forms, respectively.
Lengthening the aliphatic chain would increase the entropic barrier to intramolecular cyclization, making such reactions less favorable and promoting intermolecular reactions. researchgate.net
The following table illustrates how the relative positions of the keto and carboxylic acid groups influence potential reaction pathways.
| Keto Acid Type | Relative Position (Acid=C1) | Characteristic Chemical Consequence |
|---|---|---|
| β-Keto Acid | Keto at C-3 | Prone to thermal decarboxylation. |
| γ-Keto Acid | Keto at C-4 | Favors intramolecular cyclization to form stable 5-membered lactols. |
| δ-Keto Acid | Keto at C-5 | Undergoes reversible cyclization to form 6-membered lactols. |
| Longer-chain Keto Acid | Keto at C-6 or higher | Intramolecular reactions are less favored; intermolecular reactions dominate. |
Influence of Additional Functional Groups on the Aliphatic Chain on Molecular Reactivity
The introduction of additional functional groups onto the hexanoic acid chain can further modify the molecule's reactivity profile. The effect depends on the nature and position of the new group.
Electron-Withdrawing Groups (EWGs): Placing an EWG, such as a halogen, on the aliphatic chain would increase the acidity of the carboxylic acid via an inductive effect. byjus.com For example, a bromine atom at the α-position to the carboxyl group would significantly lower its pKa.
Bulky Groups: Incorporating sterically demanding groups, like a tert-butyl group, could hinder the approach of reagents to either the keto or carboxylic acid functional groups, thereby slowing down reaction rates. ncert.nic.inquora.com
Nucleophilic or Leaving Groups: The presence of a hydroxyl group could lead to intramolecular ether or lactone formation, depending on its position. A good leaving group on the chain could create a substrate for intramolecular substitution or elimination reactions. The reactivity of C-H bonds along the aliphatic chain can also be influenced by the presence of the terminal acid, which can direct metal-catalyzed oxidation to specific sites. researchgate.netresearchgate.net
Ultimately, each functionalization of the aliphatic backbone introduces a new reactive center, potentially enabling unique synthetic transformations or competing with the inherent reactivity of the existing keto and acid moieties. nih.govrsc.org
Computational and Theoretical Chemistry Applications to 6 3,5 Difluorophenyl 6 Oxohexanoic Acid
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.orgscirp.org It is widely employed to predict a variety of molecular properties, including geometries, reaction energies, and spectroscopic signatures, with a favorable balance between accuracy and computational cost. nih.gov
A fundamental application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its ground state conformation. This procedure systematically alters the molecular geometry to find the configuration with the minimum energy. scirp.org For 6-(3,5-difluorophenyl)-6-oxohexanoic acid, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles for the entire structure, including the difluorophenyl ring, the keto group, and the flexible hexanoic acid chain.
Once the optimized geometry is obtained, DFT is used to analyze the molecule's electronic structure. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. acs.org A smaller gap generally implies higher reactivity.
Illustrative Optimized Geometrical Parameters:
This table shows representative data that would be obtained from a DFT geometry optimization calculation for a specific bond or angle in the molecule.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |
| Bond Length | C(keto) | O(keto) | - | 1.21 Å |
| Bond Angle | F | C(ring) | C(ring) | 118.5° |
| Dihedral Angle | C(ring) | C(keto) | C(chain) | C(chain) |
Illustrative Electronic Properties:
This table presents the kind of electronic structure data that DFT calculations would provide.
| Property | Value (eV) | Description |
| HOMO Energy | -6.85 | Indicates electron-donating capability |
| LUMO Energy | -1.20 | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.65 | Relates to chemical reactivity and stability |
| Dipole Moment | 3.45 D | Measures the molecule's overall polarity |
DFT is instrumental in mapping the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify not only stable reactants and products but also the high-energy transition states that connect them. A transition state represents the energy maximum along a reaction coordinate and is crucial for determining the reaction's activation energy.
For this compound, this approach could be used to study its synthesis, potential metabolic degradation pathways, or its participation in further chemical transformations. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. This profile provides quantitative data on reaction thermodynamics (whether it is favorable) and kinetics (how fast it proceeds). For instance, studies on keto-enol tautomerism have successfully used DFT to determine the relative stability of different forms and the energy barriers for their interconversion. nih.govacs.org
Illustrative Reaction Energy Profile Data:
This table provides an example of the energetic data calculated for a hypothetical reaction involving the compound.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.5 |
| Products | -15.0 |
DFT calculations can accurately predict various spectroscopic properties, which are vital for the structural confirmation of newly synthesized compounds. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) and Raman spectrum. Comparing these predicted spectra with experimental results helps to assign specific absorption bands to the corresponding molecular vibrations, such as C=O stretches, C-F stretches, and O-H bends from the carboxylic acid group.
Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be compared with experimental NMR data to aid in the complete structural assignment of this compound.
Illustrative Comparison of Vibrational Frequencies:
This table demonstrates how theoretical DFT calculations are compared with experimental data for structural verification.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O stretch (ketone) | 1725 | 1718 |
| C=O stretch (acid) | 1750 | 1742 |
| O-H stretch (acid) | 3450 | 3435 |
| C-F stretch (ring) | 1155 | 1150 |
Molecular Modeling and Simulation Approaches
Beyond the electronic structure focus of DFT, broader molecular modeling and simulation techniques are used to explore the dynamic behavior and intermolecular interactions of molecules over time.
The hexanoic acid chain of the molecule is flexible due to the rotation around its single bonds. This flexibility allows the molecule to adopt numerous different spatial arrangements, or conformations. nih.gov Conformational analysis aims to identify the most stable conformers (lowest energy) and to understand the energy landscape that governs the transitions between them.
Computational methods can systematically rotate the molecule's dihedral angles to map out the potential energy surface. This analysis reveals the preferred shapes of the molecule in different environments, which can be crucial for its biological activity, as the binding to a biological target often requires a specific conformation. Fluorine substitution is known to significantly influence conformational profiles in aliphatic chains. nih.gov
Illustrative Conformational Energy Data:
This table shows hypothetical relative energies for different conformations of the flexible alkyl chain.
| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 178° (anti) | 0.00 | 65 |
| 2 (Local Minimum) | 65° (gauche) | 0.85 | 25 |
| 3 (Local Minimum) | -68° (gauche) | 0.95 | 10 |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. 21stcenturycardiology.comacs.org This method is a cornerstone of modern drug discovery, used to screen virtual compound libraries and to understand how a potential drug might interact with its biological target. researchgate.net
In a docking simulation, this compound would be treated as a flexible ligand, and its various conformations would be placed into the binding site of a target protein. A scoring function then estimates the binding affinity (often expressed as a docking score or binding energy) for each pose. The results can identify the most likely binding mode and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and interactions involving the fluorine atoms, which can form unique contacts. nih.gov
Illustrative Molecular Docking Results:
This table provides an example of the output from a molecular docking simulation of the compound against a hypothetical protein target.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase X | -8.5 | LYS 76, ASP 184 | Hydrogen Bond (with COOH) |
| LEU 130 | Hydrophobic (with phenyl ring) | ||
| PHE 182 | π-π Stacking (with phenyl ring) |
Quantitative Structure-Activity Relationship (QSAR) Studies on Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. In the context of this compound and its analogues, QSAR studies can provide valuable insights into the electronic and steric factors that govern their reaction kinetics and yields. By quantifying the effects of various structural modifications, these models can guide the rational design of derivatives with enhanced reactivity for specific chemical transformations.
The electronic environment of a molecule plays a crucial role in determining its reactivity. In QSAR studies, electronic descriptors are numerical values that represent different aspects of a molecule's electronic properties. These descriptors can be calculated using quantum mechanical methods and then correlated with experimentally observed reaction rates and yields to build a predictive model.
For a series of derivatives of this compound, key electronic descriptors would include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
Mulliken Atomic Charges: These charges provide an estimation of the partial charge on each atom within the molecule, highlighting electrophilic and nucleophilic sites.
A hypothetical QSAR study might investigate the nucleophilic acyl substitution at the carbonyl carbon of the hexanoic acid chain. By synthesizing a series of analogues with different substituents on the phenyl ring and measuring their reaction rates with a common nucleophile, a correlation could be established.
Hypothetical Research Findings:
A study involving ten hypothetical derivatives of this compound could yield a QSAR model represented by the following equation:
log(k) = 0.85 * ELUMO - 0.15 * μ + 2.5
where log(k) is the logarithm of the reaction rate constant, ELUMO is the energy of the LUMO, and μ is the dipole moment. This equation would suggest that lower LUMO energy and a smaller dipole moment favor a higher reaction rate. The strong correlation coefficient (e.g., R² = 0.92) would indicate a robust model with good predictive power for new, unsynthesized derivatives.
| Compound | Substituent (R) | ELUMO (eV) | Dipole Moment (Debye) | log(k) (Observed) | log(k) (Predicted) |
|---|---|---|---|---|---|
| 1 | -H | -1.25 | 3.45 | 0.92 | 0.92 |
| 2 | -CH3 | -1.18 | 3.60 | 0.95 | 0.96 |
| 3 | -Cl | -1.42 | 2.80 | 0.87 | 0.87 |
| 4 | -NO2 | -1.85 | 1.50 | 0.70 | 0.70 |
| 5 | -OCH3 | -1.15 | 3.90 | 0.99 | 0.99 |
Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. In QSAR, steric effects are quantified using various descriptors that describe the size and shape of the molecule or its substituents.
Key steric descriptors relevant to this compound would include:
Taft Steric Parameter (Es): An empirical parameter that quantifies the steric effect of a substituent.
Molar Refractivity (MR): Related to the volume of a molecule and its polarizability.
Van der Waals Volume: The volume occupied by the molecule, calculated from van der Waals radii of its atoms.
For instance, in a reaction where a bulky reagent needs to approach the carbonyl group, the presence of large substituents on the phenyl ring could significantly slow down the reaction rate. A QSAR model could be developed to quantify this effect.
Hypothetical Research Findings:
A hypothetical study could explore the impact of steric bulk on the yield of a reaction involving the carboxylic acid group. By introducing substituents of varying sizes at the ortho-positions of the phenyl ring, a clear trend might be observed.
The resulting QSAR equation might look like this:
% Yield = -15.2 * Vvdw + 95.8
where % Yield is the reaction yield and Vvdw is the van der Waals volume of the substituent. A strong negative correlation (e.g., R² = 0.89) would indicate that as the steric bulk of the substituent increases, the reaction yield decreases. This model could then be used to predict the maximum allowable substituent size to achieve a desired yield.
| Compound | Ortho-Substituent | Van der Waals Volume (ų) | % Yield (Observed) | % Yield (Predicted) |
|---|---|---|---|---|
| 1 | -H | 1.20 | 77.6 | 77.6 |
| 2 | -F | 5.48 | 12.5 | 12.5 |
| 3 | -CH3 | 22.45 | -245.4 | -245.4 |
| 4 | -C(CH3)3 | 67.36 | -928.1 | -928.1 |
| 5 | -I | 19.78 | -204.8 | -204.8 |
Research Applications and Emerging Areas for 6 3,5 Difluorophenyl 6 Oxohexanoic Acid
Utility as a Versatile Building Block in Complex Organic Synthesis
Organic building blocks are fundamental to the construction of more complex molecules, serving as foundational skeletons to which additional functionalities can be added. For a compound to be considered a versatile building block, its reactivity and the accessibility of its functional groups are paramount.
Facilitating the Construction of Advanced Organic Architectures
The structure of 6-(3,5-difluorophenyl)-6-oxohexanoic acid, featuring a difluorinated phenyl ring, a ketone, and a carboxylic acid, theoretically allows for a range of chemical transformations. The difluorophenyl group is a common motif in medicinal chemistry, often introduced to modulate a molecule's electronic properties and metabolic stability. The ketone and carboxylic acid functionalities offer multiple points for modification, such as nucleophilic additions, reductions, and amide or ester formations. However, there is a notable absence of published research demonstrating the use of this specific compound to construct advanced organic architectures.
Role as a Key Intermediate in Multi-Step Synthetic Sequences
A key intermediate is a molecule that serves as a crucial stepping stone in a longer synthetic pathway. While the structure of this compound suggests it could be a precursor to various pharmaceuticals or functional materials, no documented multi-step syntheses explicitly report its use as an intermediate. The synthesis of such a molecule would likely involve a Friedel-Crafts acylation of 1,3-difluorobenzene (B1663923) with a derivative of adipic acid, a standard method for forming aryl ketones.
Contribution to Fundamental Studies in Reaction Mechanisms and Chemical Kinetics
Detailed studies on the reaction mechanisms and kinetics of a compound provide invaluable insights into its reactivity and potential applications. Such studies often involve investigating the influence of substituents on reaction rates and pathways. The presence of two fluorine atoms on the phenyl ring of this compound would be expected to influence the reactivity of the adjacent ketone and the aromatic ring itself through electronic effects. At present, there are no specific studies in the scientific literature that focus on the reaction mechanisms or chemical kinetics of this particular compound.
Exploration in the Development of Novel Chemical Reagents and Catalysts
The unique structural features of a molecule can sometimes be harnessed to create novel reagents or catalysts. For instance, the carboxylic acid group could be used to anchor the molecule to a solid support, while the difluorophenyl ketone moiety could participate in catalytic cycles. There is currently no evidence in the literature to suggest that this compound has been explored for the development of new chemical reagents or catalysts.
Potential Applications in Materials Science Research (Non-Biological Systems)
Fluorinated organic compounds are of significant interest in materials science due to their unique properties, including thermal stability and hydrophobicity. The difluorophenyl group in this compound could impart desirable characteristics to polymers or other materials. However, a review of the materials science literature does not reveal any studies where this compound has been investigated for such applications.
Advancements in Analytical Methodology for Oxohexanoic Acids
The development of analytical methods is crucial for the detection and quantification of chemical compounds. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are commonly employed. While general methods for the analysis of aromatic carboxylic acids and ketones are well-established, there are no specific analytical methodologies reported in the literature that have been developed or validated for this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(3,5-Difluorophenyl)-6-oxohexanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where 3,5-difluorobenzene reacts with a hexanoic acid derivative. For example, using glutaric anhydride derivatives under acidic catalysis (e.g., AlCl₃) can yield the ketone intermediate, followed by oxidation to the carboxylic acid . Key variables include temperature (optimal range: 80–120°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of reactants. Yield optimization often requires iterative adjustments to these parameters, with purity confirmed via HPLC (>95% purity threshold recommended) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, the ¹⁹F NMR spectrum should display two distinct fluorine signals (δ ≈ -110 to -120 ppm for para-fluorines), while ¹H NMR should show characteristic splitting patterns for the hexanoic acid chain (e.g., triplet at δ 2.5–3.0 ppm for the α-proton adjacent to the ketone). High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M-H]⁻ at m/z 257.05 (calculated for C₁₂H₁₀F₂O₃) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data when impurities or isomers are suspected?
- Methodological Answer : Contradictions often arise from incomplete purification or isomer formation (e.g., keto-enol tautomerism). Use orthogonal analytical techniques:
- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate isomers.
- Tandem MS/MS : Fragment ion analysis to distinguish structural variants (e.g., loss of CO₂ from the carboxylic acid group).
- X-ray crystallography : Definitive confirmation of crystal structure if crystalline forms are obtainable .
Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours.
- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Photostability : Expose to UV light (λ = 254 nm) and track changes in UV-Vis absorbance spectra. Report half-life (t₁/₂) under each condition .
Q. What advanced computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies) using AutoDock Vina.
- Metabolite Prediction : Tools like Meteor (Lhasa Limited) can forecast Phase I/II metabolites, guiding experimental validation .
Key Considerations for Experimental Design
- Control Groups : Include structurally analogous compounds (e.g., non-fluorinated analogs) to isolate fluorine-specific effects in biological assays .
- Environmental Impact : Assess persistence using OECD 307 guidelines for soil biodegradation, given fluorinated compounds’ potential as PFAS analogs .
- Contradiction Mitigation : Pre-register synthesis protocols (e.g., on Open Science Framework) to standardize reporting and reduce reproducibility issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
